1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride
Description
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is a structurally complex cyclohexanol derivative featuring a 2-amino-1,1-difluoroethyl side chain and 3,5-dimethyl substitutions on the cyclohexanol ring. Its hydrochloride salt form improves solubility in polar solvents, a critical property for pharmaceutical formulations.
Properties
Molecular Formula |
C10H20ClF2NO |
|---|---|
Molecular Weight |
243.72 g/mol |
IUPAC Name |
1-(2-amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H19F2NO.ClH/c1-7-3-8(2)5-9(14,4-7)10(11,12)6-13;/h7-8,14H,3-6,13H2,1-2H3;1H |
InChI Key |
CUPUTXGWXUGKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C(CN)(F)F)O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with appropriate substituents.
Introduction of the Difluoroethyl Group:
Amination: The amino group is introduced via a reductive amination reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key attributes of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride and analogous compounds derived from the evidence:
Structural and Functional Analysis
- Cyclohexanol Core: The target compound and the (1RS,2RS)-cyclohexanol derivative () share a cyclohexanol backbone, but the latter incorporates a hydroxyphenyl group, which may confer distinct hydrogen-bonding capabilities compared to the target’s dimethyl groups. The dimethyl substitutions in the target likely enhance steric hindrance and lipophilicity.
- Amino-Fluorine Synergy: The target’s 1,1-difluoroethylamine group contrasts with dopamine HCl’s simpler ethylamine ().
- Hydrochloride Salts : All compounds except the Mannich base () are hydrochloride salts, improving aqueous solubility. The thiourea derivative () has the highest molecular weight (519.93), likely due to aromatic trifluoromethyl groups, which also contribute to thermal stability.
Physicochemical and Pharmacological Insights
- Solubility : Dopamine HCl () exhibits high water solubility due to polar catechol and amine groups, whereas the target compound’s fluorine and dimethyl groups may reduce solubility but enhance membrane permeability.
- Synthetic Routes: The Mannich base in highlights aminomethylation as a viable route for synthesizing cyclohexanol derivatives, suggesting parallels for the target’s preparation.
- Stability and Storage: The thiourea compound () requires refrigeration (0–6°C), indicating thermal sensitivity, whereas dopamine HCl and the (1RS,2RS)-cyclohexanol derivative () are stable at room temperature. The target’s fluorine substituents may improve shelf-life stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
